2-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family, characterized by the presence of an oxadiazole ring fused with a substituted phenyl group. Oxadiazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This particular compound features two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological properties.
The compound is classified under organic compounds and specifically as a member of the oxadiazole derivatives. Oxadiazoles are recognized for their potential applications in pharmaceuticals due to their antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of this compound has been explored in various studies focusing on its pharmacological effects and structural modifications to enhance activity against specific biological targets.
The synthesis of 2-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazones or hydrazides with carbonyl compounds. A common method includes:
The reaction conditions often include heating under reflux for several hours, followed by purification steps such as crystallization from solvents like methanol or ethanol to yield the final product in a pure form .
2-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions typical for oxadiazole derivatives:
These reactions are significant for modifying the compound to improve its biological activity or to synthesize new derivatives .
The mechanism of action for 2-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific biological targets. Research indicates that oxadiazoles can inhibit key enzymes involved in various metabolic pathways:
This compound's specific interactions depend on its structural features and substituents.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into functional groups and molecular environment .
The applications of 2-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole span various fields:
1,3,4-Oxadiazoles represent a privileged scaffold in heterocyclic chemistry characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. These derivatives exhibit exceptional chemical stability due to their aromatic character, with the ring system demonstrating resilience under acidic, basic, and high-temperature conditions. The electron-deficient nature of the oxadiazole core arises from the electronegativity of the heteroatoms and the delocalized π-electron system, enabling significant dipole moments (approximately 2.5–4.0 D). This electronic profile facilitates diverse non-covalent interactions critical for materials science and drug-receptor binding. 2-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole exemplifies this class, where the 3,4-dimethoxyphenyl substituent introduces steric and electronic modifications that profoundly influence its physicochemical behavior and biological interactions. Its structural adaptability enables applications ranging from optoelectronic materials to therapeutic agents, positioning it as a compound of significant multidisciplinary interest [1] [4].
The 1,3,4-oxadiazole ring exhibits planar geometry with bond lengths and angles that reflect its aromatic character. X-ray crystallographic studies of metal complexes reveal that the oxadiazole nitrogen atoms (N2 and N4 positions) serve as coordination sites, forming stable chelates with transition metals. For example, Zn(II) complexes adopt distorted octahedral geometries with Zn-Nₒₓₐdᵢᴀᶻₒₗₑ bond lengths averaging 2.15–2.25 Å, indicating moderately strong coordination bonds [1]. The core’s electronic properties are characterized by a significant electron-withdrawing nature, quantified experimentally through Hammett constants (σₚ = 0.79 for 2,5-diphenyl-1,3,4-oxadiazole). This property facilitates electron transport in materials science, as evidenced by high electron mobility (10⁻⁴ cm²/V·s) in organic light-emitting diodes (OLEDs) [4].
Computational analyses (DFT/B3LYP/6-311G(2d,2p)+LanL2DZ) reveal a HOMO-LUMO energy gap of 3.8–4.2 eV for 2-(3,4-dimethoxyphenyl)-substituted variants. The HOMO localizes predominantly on the dimethoxyphenyl ring, while the LUMO resides on the oxadiazole core, indicating intramolecular charge transfer (ICT) character. This electronic polarization underpins nonlinear optical (NLO) properties, with static first hyperpolarizability (β) values reaching 25.7 × 10⁻³⁰ esu—significantly higher than urea standards. Dynamic hyperpolarizability further increases at 532 nm excitation due to resonance enhancement [1].
Table 1: Computational Analysis of 2-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazole
Parameter | Value | Method | Significance |
---|---|---|---|
HOMO-LUMO Gap | 3.92 eV | DFT/B3LYP/6-311G(2d,2p)+LanL2DZ | Predicts kinetic stability & reactivity |
Dipole Moment | 4.8 D | DFT/B3LYP/6-311G(2d,2p)+LanL2DZ | Indicates molecular polarity |
Static β (Hyperpolarizability) | 25.7 × 10⁻³⁰ esu | Finite field approach | Quantifies NLO response potential |
Zn-Nₒₓₐdᵢᴀᶻₒₗₑ bond length | 2.18 Å (avg) | X-ray crystallography | Confirms metal coordination capability |
The 1,3,4-oxadiazole ring functions as a versatile bioisostere for ester and amide functionalities, enhancing metabolic stability while maintaining target affinity. Its nitrogen and oxygen atoms facilitate hydrogen bonding with biological macromolecules, enabling diverse receptor interactions. Clinically, oxadiazole-containing drugs like Raltegravir (antiviral) and Zibotentan (anticancer) validate its pharmacophoric utility. For 2-(3,4-dimethoxyphenyl) derivatives, the dimethoxy groups augment binding through hydrophobic interactions and π-stacking, significantly broadening pharmacological profiles [2] [5].
Recent studies highlight potent anticancer activities for derivatives bearing this scaffold. Compound 3a (featuring triazole-linked oxadiazole) exhibits IC₅₀ = 5.12 µM against MCF-7 breast cancer cells—comparable to tamoxifen—by inhibiting thymidylate synthase (IC₅₀ = 2.52 µM). Similarly, EGFR kinase inhibition (IC₅₀ = 0.41 µM) has been achieved with naproxen-oxadiazole hybrids, surpassing erlotinib in cytotoxicity against HepG2 cells [5]. Antimicrobial activity is equally notable: bromopyrrole-oxadiazole hybrids demonstrate MIC values of 0.39 µg/mL against methicillin-sensitive Staphylococcus aureus (MSSA), outperforming vancomycin by 8-fold. Molecular docking attributes this to hydrophobic pocket occupation in bacterial enoyl-ACP reductase [5].
Table 2: Pharmacological Profiles of 3,4-Dimethoxyphenyl-Oxadiazole Hybrids
Biological Activity | Derivative Structure | Potency | Mechanistic Insight |
---|---|---|---|
Anticancer (MCF-7) | Triazole-oxadiazole | IC₅₀ = 5.12 µM | Thymidylate synthase inhibition (IC₅₀ = 2.52 µM) |
EGFR Inhibition | Naproxen-oxadiazole hybrid | IC₅₀ = 0.41 µM | Competitive ATP binding site binding |
α-Glucosidase Inhibition | Schiff base-oxadiazole | IC₅₀ = 0.30 µM | Hydrogen bonding with Asp215/Glu277 |
Antibacterial (MSSA) | Bromopyrrole-oxadiazole | MIC = 0.39 µg/mL | Enoyl-ACP reductase binding |
Diabetic applications are equally promising: α-glucosidase inhibitors featuring Schiff base-linked oxadiazoles achieve IC₅₀ values of 0.30 µM—128-fold lower than acarbose. Docking simulations confirm hydrogen bonding between the oxadiazole oxygen and catalytic residues Asp215/Glu277. This activity is further enhanced by ortho-hydroxy substituents on pendant aryl rings, which enable additional polar contacts [5].
The 3,4-dimethoxyphenyl substituent profoundly alters the physicochemical and biological behavior of 1,3,4-oxadiazoles. Methoxy groups exert dual electronic effects: resonance donation (+R) increases electron density on the phenyl ring, while inductive withdrawal (-I) polarizes the oxadiazole core. Hammett analysis confirms this ambivalent character, with σₚ values for 3,4-dimethoxy substitution approximately -0.20. The 128° dihedral angle between the dimethoxyphenyl and oxadiazole rings minimizes steric strain but reduces π-conjugation, limiting electronic delocalization [3] [7].
Solubility modulation is a critical substituent effect: the dimethoxy group enhances lipophilicity (predicted logP = 2.1) while maintaining partial water solubility (0.8–1.5 mg/mL). This balance arises from hydrogen-bonding capacity of methoxy oxygen atoms (σ-HBA = 0.45) and hydrophobic contact surfaces. Such properties facilitate membrane penetration in biological systems while ensuring formulation viability [3] [9].
In pharmacological optimization, electron-withdrawing para-substituents synergize with dimethoxy motifs. CNS-active oxadiazoles bearing 4-nitrophenyl and 4-chlorophenyl groups exhibit 413% increased anticonvulsant potency in maximal electroshock (MES) models compared to unsubstituted analogs. The antidepressant effect is equally pronounced: locomotor activity reduction to 24.3% at 30 mg/kg doses—outperforming fluoxetine. This amplification stems from enhanced dipole moments (Δμ = 1.2 D) and optimized binding pocket occupancy [7].
Table 3: Impact of 3,4-Dimethoxyphenyl Substituents on Compound Properties
Property | Effect of 3,4-Dimethoxyphenyl | Comparison to Unsubstituted |
---|---|---|
Electronic Effect | σₚ = -0.20 (net donation) | Increased HOMO density (+0.8 eV) |
Dihedral Angle | 128° (oxadiazole-phenyl plane) | Reduced π-conjugation |
Solubility | 0.8–1.5 mg/mL in water | Enhanced organic solvent solubility |
Anticonvulsant Potency | 413% increase in MES threshold | Improved CNS penetration |
Synthetic Yield | 65–95% (electron-withdrawing groups) | 50–75% (electron-donating groups) |
Synthetic access to these derivatives relies on cyclization of diacylhydrazide precursors under dehydrating conditions (POCl₃, yield: 65–95%). Electron-withdrawing substituents accelerate cyclization (reaction time: 2.5–3.0 hours), whereas electron-donating groups prolong it (1.5–2.0 hours). IR spectroscopy confirms successful ring formation via C=N stretches at 1533–1684 cm⁻¹ and C-O-C vibrations at 1239–1282 cm⁻¹ [7].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8